molecular formula C8H6N2O3S B13692139 4-Methoxy-3-nitrophenylisothiocyanate

4-Methoxy-3-nitrophenylisothiocyanate

Cat. No.: B13692139
M. Wt: 210.21 g/mol
InChI Key: ZOLOGBILGRDVSU-UHFFFAOYSA-N
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Description

Significance of Isothiocyanate Functionality in Organic Synthesis

The isothiocyanate group (-N=C=S) is a highly versatile and reactive functional group in organic chemistry. chemicalbook.comnih.gov Its importance stems from the electrophilic nature of the central carbon atom, which is susceptible to attack by a wide array of nucleophiles. This reactivity allows isothiocyanates to serve as key building blocks for the synthesis of a multitude of nitrogen- and sulfur-containing heterocyclic compounds. nih.gov

Common reactions involving isothiocyanates include:

Reaction with amines to form thiourea (B124793) derivatives.

Reaction with alcohols and thiols to produce thiocarbamates and dithiocarbamates, respectively. nih.gov

Cycloaddition reactions that lead to the formation of diverse heterocyclic systems. nih.gov

These transformations make isothiocyanates invaluable intermediates in the preparation of compounds for pharmaceuticals and agrochemicals. nih.govresearchgate.net For instance, phenyl isothiocyanate is famously used in the Edman degradation for sequencing amino acids in peptides. chemicalbook.com Unlike their highly reactive oxygen analogs, isocyanates, isothiocyanates are generally more stable and less hazardous to handle, adding to their synthetic appeal. nih.gov

Role of Nitro-Substituted Aromatic Systems in Chemical Reactivity

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net When attached to an aromatic ring, it profoundly influences the ring's reactivity. The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by withdrawing electron density, directing incoming electrophiles to the meta position. thermofisher.com

Conversely, this electron-withdrawing property is crucial for activating the aromatic ring toward nucleophilic aromatic substitution (SNAr). researchgate.netrsc.org By stabilizing the negative charge of the intermediate Meisenheimer complex, the nitro group facilitates the displacement of leaving groups (like halides) by nucleophiles, a fundamental process in industrial and laboratory synthesis. rsc.org The strong electron-withdrawing nature of the nitro group also increases the acidity of C-H bonds adjacent to it on a carbon backbone. researchgate.net Furthermore, the nitro group itself can be readily reduced to an amino group, providing a gateway to a vast range of other functionalities and molecular scaffolds.

Contextualization of 4-Methoxy-3-nitrophenylisothiocyanate within Aromatic Isothiocyanate Research

This compound is an aromatic isothiocyanate that features both a strong electron-withdrawing nitro group and an electron-donating methoxy (B1213986) group on the phenyl ring. While specific, in-depth research on the 4-methoxy-3-nitro isomer is not extensively documented in scientific literature, its chemical behavior can be inferred from the well-established principles of its functional groups and the known properties of related isomers.

The electronic effects of the substituents are expected to govern its reactivity:

The nitro group at position 3 and the isothiocyanate group at position 1 are both electron-withdrawing, significantly deactivating the aromatic ring.

The methoxy group at position 4 is electron-donating through resonance but slightly withdrawing through induction. Its strong activating effect would typically direct electrophiles to the ortho and para positions (positions 3 and 5).

The interplay between the powerful deactivating nitro group and the activating methoxy group creates a unique electronic environment on the aromatic ring. The reactivity of the isothiocyanate group itself is also modulated by these substituents, which influence the electrophilicity of the isothiocyanate carbon. This complex substitution pattern makes it a potentially valuable, though under-explored, reagent for specialized synthetic applications.

Research Findings and Chemical Properties

Detailed experimental data for this compound are scarce. However, a comparative analysis of related, well-documented isomers provides a basis for predicting its properties.

Comparative Physicochemical Properties of Related Isomers

The following table presents data for structurally similar aromatic isothiocyanates to provide context for the expected properties of the title compound.

Property4-Methoxyphenyl isothiocyanate4-Nitrophenyl isothiocyanate2-Methoxy-4-nitrophenyl isothiocyanate
Molecular Formula C₈H₇NOSC₇H₄N₂O₂SC₈H₆N₂O₃S
Molecular Weight 165.21 g/mol 180.18 g/mol 210.21 g/mol
Physical Form Clear yellow liquidPowderNot specified
Melting Point Not applicable110-112 °C106-109 °C
Boiling Point Not specified137-138 °C at 11 mmHgNot specified
CAS Number 2284-20-02131-61-5190774-55-1

Data sourced from various chemical suppliers and databases. thermofisher.comsigmaaldrich.com

Predicted Reactivity and Synthetic Profile

The reactivity of this compound can be predicted based on fundamental organic chemistry principles. The table below summarizes the expected influence of the substituent groups on its chemical behavior.

Functional GroupPositionElectronic EffectInfluence on Reactivity
Isothiocyanate (-NCS) 1Electron-withdrawingProvides a primary site for nucleophilic attack; deactivates the aromatic ring.
**Nitro (-NO₂) **3Strongly electron-withdrawingStrongly deactivates the ring toward electrophilic substitution; activates the ring for potential SNAr reactions if a leaving group were present.
Methoxy (-OCH₃) 4Electron-donating (resonance), weakly electron-withdrawing (induction)Activates the ring, directing ortho and para. Competes with the deactivating effects of the other groups.

A plausible synthetic route to this compound would likely start from 4-methoxy-3-nitroaniline (B184566). This precursor could be synthesized from the commercially available 4-methoxy-3-nitrophenol. nih.gov The conversion of the amino group of 4-methoxy-3-nitroaniline to the isothiocyanate functionality could then be achieved using common reagents like thiophosgene (B130339) or by reaction with carbon disulfide followed by a desulfurization step. chemicalbook.com

Once synthesized, the compound would be expected to react readily with nucleophiles at the isothiocyanate carbon, making it a useful intermediate for creating complex molecules containing the 4-methoxy-3-nitrophenyl scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

4-isothiocyanato-1-methoxy-2-nitrobenzene

InChI

InChI=1S/C8H6N2O3S/c1-13-8-3-2-6(9-5-14)4-7(8)10(11)12/h2-4H,1H3

InChI Key

ZOLOGBILGRDVSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methoxy 3 Nitrophenylisothiocyanate

Precursor Synthesis and Functional Group Introduction Strategies

The primary precursor for 4-Methoxy-3-nitrophenylisothiocyanate is 4-methoxy-3-nitroaniline (B184566). The synthesis of this intermediate requires the strategic introduction of a nitro group (NO₂) ortho to the methoxy (B1213986) group (OCH₃) and meta to the amino group (NH₂) on a benzene (B151609) ring. A common and effective starting material for this process is 4-methoxyacetanilide, which is prepared by the acetylation of p-anisidine (B42471) (4-methoxyaniline).

The acetylation of the amine serves a crucial protective function. The acetamido group is less activating than a primary amino group and is stable under nitrating conditions, which would otherwise oxidize the amine. This protective strategy also directs the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position. The methoxy group is a strong ortho-, para-directing group. Since the para position is occupied by the acetamido group, nitration occurs predominantly at the ortho position (position 3).

A typical synthetic sequence is as follows:

Acetylation: 4-methoxyaniline is treated with acetic anhydride (B1165640) to form 4-methoxyacetanilide.

Nitration: The resulting 4-methoxyacetanilide is carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding 4-methoxy-2-nitroacetanilide.

Hydrolysis: The acetamido group is then hydrolyzed under acidic or basic conditions to reveal the primary amine, affording the final precursor, 4-methoxy-3-nitroaniline google.com.

Continuous flow reactors are increasingly being adopted for such multi-step syntheses, offering improved control over reaction conditions and enhanced safety, particularly for energetic reactions like nitration google.com.

Classical and Modern Isothiocyanate Formation Reactions

The conversion of the primary aromatic amine, 4-methoxy-3-nitroaniline, into the corresponding isothiocyanate is the final key transformation. This can be achieved through several established and emerging methods.

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a classical and widely used method for synthesizing isothiocyanates. nih.gov This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or calcium carbonate, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. nih.govcbijournal.com The high toxicity and moisture sensitivity of thiophosgene, however, have prompted the development of alternative reagents. cbijournal.commdpi.com Thiocarbonyl transfer reagents like thiocarbonyl-diimidazole have been developed as safer surrogates, though they are not always as effective and can lead to thiourea (B124793) byproducts. cbijournal.commdpi.com

Modern approaches often favor alternatives to thiophosgene that are less hazardous and more amenable to one-pot procedures. The most common of these methods involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. nih.govchemrxiv.org This salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. nih.gov This two-step process can often be performed sequentially in a single reaction vessel.

A wide variety of desulfurizing agents have been developed, each with specific advantages regarding reaction conditions, substrate scope, and yield. The choice of reagent can be critical, especially for amines with electron-deficient aromatic rings, such as 4-methoxy-3-nitroaniline. cbijournal.comorganic-chemistry.org A facile one-pot process using cyanuric chloride (TCT) as the desulfurylation agent has been shown to be effective for a broad range of amines, including those with electron-withdrawing groups, under aqueous conditions. beilstein-journals.org Another efficient one-pot method involves the use of phenyl chlorothionoformate and solid sodium hydroxide (B78521). organic-chemistry.org

Below is a table comparing several common desulfurizing agents used in the dithiocarbamate pathway.

Desulfurizing AgentTypical Reaction ConditionsAdvantagesLimitations
Thiophosgene Base (e.g., Et₃N), organic solventHigh yields, widely applicable nih.govHighly toxic, moisture-sensitive mdpi.com
Triphosgene Base, organic solventSolid, easier to handle than thiophosgene nih.govStill a hazardous reagent
Hydrogen Peroxide (H₂O₂) Protic solvents (water)"Green" reagent, simple workup nih.govchemrxiv.orgMay not be suitable for sensitive substrates
Iodine (I₂) Base (e.g., TBAI), organic solventReadily available, effective chemrxiv.orgrsc.orgCan be expensive, potential for side reactions
Cyanuric Chloride (TCT) Aqueous K₂CO₃, 0°CHigh yields, effective for electron-deficient amines, scalable beilstein-journals.orgRequires careful pH control
DMT/NMM/TsO⁻ Microwave irradiation or aqueous mediumHigh yields, applicable to amino acid esters mdpi.comReagent is not as common

Mechanochemical Synthesis Approaches for Analogous Aromatic Isothiocyanates

In the pursuit of greener and more sustainable chemical processes, mechanochemical synthesis has emerged as a powerful solvent-free technique. This method uses mechanical force, typically through ball milling, to initiate chemical reactions. While specific studies on the mechanochemical synthesis of this compound are not prevalent, the methodology has been successfully applied to the synthesis of other aromatic isothiocyanates.

One such approach involves the reaction of anilines with carbon disulfide (CS₂) promoted by potassium hydroxide under solvent-free ball milling conditions. nih.gov This process proceeds via the formation of a dithiocarbamate salt intermediate, which is subsequently decomposed under the mechanochemical conditions to yield the isothiocyanate. Compared to conventional solution-based reactions that can take up to 24 hours, the mechanochemical synthesis is rapid, furnishing electron-rich aromatic isothiocyanates in high yields within 40-45 minutes. nih.gov This technique represents a significant advancement, reducing waste and energy consumption associated with solvent use.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound while minimizing side-product formation. Several parameters can be systematically varied.

Solvent: The choice of solvent is critical. For the dithiocarbamate pathway, a solvent must facilitate the solubility of both the amine and the intermediate salt. For electron-deficient arylamines, it has been found that a solvent mixture, such as DMF/water, can be superior to single-solvent systems. beilstein-journals.org

Temperature: Temperature affects reaction rates and the stability of intermediates. The formation of the dithiocarbamate salt is often performed at room temperature or with gentle heating, while the desulfurization step may require cooling (e.g., 0 °C) to control the reaction's exothermicity and prevent degradation. beilstein-journals.org In some cases, increasing the temperature to 40-60 °C can improve the conversion rate, but this must be balanced against the potential for impurity generation. beilstein-journals.org

Reagents and Stoichiometry: The molar ratio of reactants is crucial. An excess of carbon disulfide is often used to ensure complete conversion of the amine to the dithiocarbamate intermediate. beilstein-journals.org The choice of base and desulfurizing agent significantly impacts the outcome. For instance, in the one-pot synthesis using cyanuric chloride, inorganic bases like potassium carbonate in an aqueous system were found to be highly efficient. beilstein-journals.org

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while prolonged reaction times can result in the formation of byproducts, such as symmetrical thioureas from the reaction of the isothiocyanate product with unreacted amine. cbijournal.com

The following table illustrates a hypothetical optimization study for the synthesis of an electron-deficient aryl isothiocyanate, demonstrating the impact of various parameters.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.0)Water251265
2K₂CO₃ (1.5)Water251282
3K₂CO₃ (1.5)Water/DMF (4:1)25891
4K₂CO₃ (1.5)Water/DMF (4:1)40885 (impurities noted)
5Et₃N (1.5)Dichloromethane252455

This systematic approach allows for the development of a robust and efficient protocol for the synthesis of this compound.

Chemical Reactivity and Mechanistic Studies of 4 Methoxy 3 Nitrophenylisothiocyanate

Nucleophilic Addition Reactions with Amines and Other Heteroatom Nucleophiles

The most characteristic reaction of isothiocyanates is the nucleophilic addition to the central carbon of the cumulative double bond system. This carbon atom is electrophilic and readily attacked by a wide range of nucleophiles, most notably primary and secondary amines.

The reaction between an isothiocyanate and a primary or secondary amine is a straightforward and efficient method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. mdpi.comrdd.edu.iq This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate, leading to a zwitterionic intermediate that rapidly rearranges to the stable thiourea product. The reaction is generally high-yielding and can be performed under mild conditions, often at room temperature in a suitable solvent like dichloromethane. mdpi.com

The versatility of this reaction allows for the creation of a large structural diversity of substituted thioureas by simply varying the amine component. mdpi.com Both aliphatic and aromatic amines can be used effectively. The general scheme for this synthesis is as follows:

R-N=C=S (Isothiocyanate) + R'-NH₂ (Primary Amine) → R-NH-C(=S)-NH-R' (Disubstituted Thiourea)

Mechanochemical synthesis, such as ball milling, has also been employed for the solvent-free production of thiourea derivatives from isothiocyanates and amines, often resulting in excellent yields (≥95%) in a short time. nih.gov

Table 1: Examples of Thiourea Synthesis from Isothiocyanates and Amines
Isothiocyanate ReactantAmine ReactantResulting Thiourea Product TypeTypical Reaction Conditions
Phenyl IsothiocyanateAliphatic Primary AminesN-Phenyl, N'-Alkyl ThioureaRoom temperature, Dichloromethane mdpi.com
Benzyl IsothiocyanateN-monosubstituted PiperazinesN-Benzyl, N'-Piperazinyl ThioureaRoom temperature, 1 hour mdpi.com
4-Nitrophenyl Isothiocyanateortho-PhenylenediamineMono- or Bis-thiourea derivativesMechanochemical milling, 30 min - 3h nih.gov
4-Methoxyphenyl Isothiocyanateortho-PhenylenediamineMono- or Bis-thiourea derivativesMechanochemical milling, up to 9h nih.gov

The rate of thiourea formation is dependent on several factors, including the nucleophilicity of the amine and the electrophilicity of the isothiocyanate's central carbon. Studies on the reactivity of various isothiocyanates have shown a correlation between their reaction rates and electronic properties. nih.gov The formation of the thiourea C-N and C=S bonds is a thermodynamically favorable process, resulting in a stable final product.

The kinetics of the reaction can be influenced by the solvent and the presence of catalysts. For instance, general base catalysis can be observed in the addition of thiols to related quinonoid systems, suggesting that the deprotonation of the nucleophile can be a key step in the reaction mechanism. koreascience.kr In the context of 4-Methoxy-3-nitrophenylisothiocyanate, the strong electron-withdrawing nitro group is expected to significantly increase the electrophilicity of the isothiocyanate carbon, thereby accelerating the rate of nucleophilic attack compared to an unsubstituted or electron-donating group substituted phenyl isothiocyanate. Structure-activity relationship studies have shown that the reactivity of isothiocyanates is a critical factor in their biological and chemical interactions. nih.govresearchgate.net

Cycloaddition Reactions and Their Synthetic Utility

Isothiocyanates can participate as 2π electron components in various cycloaddition reactions, providing access to a range of heterocyclic systems. The C=S bond, and sometimes the C=N bond, can react with 1,3-dipoles or dienes.

A prominent example is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition), where the isothiocyanate acts as a dipolarophile. uchicago.eduresearchgate.net It can react with 1,3-dipoles such as nitrile oxides, azides, nitrones, and diazoalkanes to form five-membered heterocyclic rings. uchicago.edu For instance, the reaction with a nitrile oxide would yield a derivative of 1,2,4-oxathiazole. These reactions are powerful tools for constructing ring systems that are central to many complex molecules. libretexts.org Ultrasound-assisted 1,3-dipolar cycloadditions have been shown to be an effective and green method for synthesizing certain heterocycles, offering high yields in short reaction times. mdpi.com

Isothiocyanates can also engage in [4+2] cycloadditions (Diels-Alder reactions), although this is less common than for other dienophiles. mdpi.com In these reactions, the isothiocyanate can react with a conjugated diene to form a six-membered sulfur- and nitrogen-containing heterocycle. The synthetic utility of these reactions lies in their ability to construct complex cyclic frameworks with high regio- and stereoselectivity. mdpi.com

Role in the Synthesis of Diverse Heterocyclic Frameworks

Beyond their direct participation in cycloadditions, isothiocyanates are crucial starting materials for the synthesis of a vast array of heterocyclic compounds. nih.govrsc.org The thiourea derivatives formed from the nucleophilic addition of amines are particularly versatile intermediates.

For example, thioureas derived from 4-nitrophenyl isothiocyanate have been used in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one and thiophene-3-carboxamide (B1338676) derivatives. These thiourea adducts can undergo intramolecular cyclization, often promoted by an acid or base, to generate rings. Depending on the structure of the amine and the reaction conditions, heterocycles such as thiazoles, imidazoles, pyrimidines, and triazines can be synthesized.

The presence of the nitro group, as in this compound, offers further synthetic possibilities. The nitro group itself can be chemically modified, for instance, by reduction to an amino group, which can then participate in subsequent cyclization reactions to build fused heterocyclic systems. The application of nitro-containing compounds in the synthesis of heterocycles like tetrahydroisoquinolines has been well-documented. nih.gov Thiophenes, in particular, are important heterocyclic compounds frequently used as building blocks in medicinal chemistry, and their synthesis can involve precursors derived from isothiocyanates. rroij.com

Influence of Methoxy (B1213986) and Nitro Substituents on Reaction Pathways

The reactivity of the isothiocyanate group in this compound is significantly governed by the electronic "push-pull" effects of the methoxy (-OCH₃) and nitro (-NO₂) substituents on the phenyl ring.

Nitro Group (-NO₂): The nitro group at the meta-position (position 3) is a powerful electron-withdrawing group, primarily through its strong negative inductive (-I) and resonance (-M) effects. This withdrawal of electron density from the aromatic ring is transmitted to the isothiocyanate functional group. The consequence is a marked increase in the electrophilicity of the central carbon atom of the -N=C=S moiety. This electronic deficit makes the carbon atom a harder electrophile, enhancing its reactivity towards nucleophiles. Therefore, nucleophilic addition reactions (section 3.1) are expected to be significantly faster for this compound compared to unsubstituted phenyl isothiocyanate.

Combined Effect: In the this compound molecule, these two groups exert opposing forces. However, the electron-withdrawing capacity of the nitro group is generally stronger than the electron-donating ability of the methoxy group. Furthermore, the positioning of the powerful nitro group ortho to the methoxy group and meta to the isothiocyanate group creates a strong polarization across the molecule. Theoretical studies on similarly substituted systems suggest that the nitro group's effect of increasing the energy gap between frontier orbitals is often dominant. acs.org The net result is that the isothiocyanate carbon is highly activated towards nucleophilic attack. The electron-withdrawing nature of the isothiocyanate group itself also contributes to this effect. nih.gov This heightened reactivity makes this compound a valuable reagent for syntheses where a highly electrophilic isothiocyanate is required.


Derivatization Strategies and Analog Development from 4 Methoxy 3 Nitrophenylisothiocyanate

Synthesis of Substituted Thioureas and Thiosemicarbazones

The electrophilic carbon atom of the isothiocyanate moiety is highly susceptible to nucleophilic attack, particularly by nitrogen-based nucleophiles like primary and secondary amines or hydrazines. This reactivity is the foundation for synthesizing two key classes of derivatives: thioureas and thiosemicarbazones.

Thioureas are readily synthesized through the addition reaction of 4-methoxy-3-nitrophenylisothiocyanate with a primary or secondary amine. nih.govorganic-chemistry.org This reaction is typically efficient and proceeds under mild conditions, often involving simply mixing the reactants in a suitable solvent at room temperature. nih.gov This straightforward synthesis allows for the creation of a large variety of N,N'-disubstituted or N,N',N'-trisubstituted thiourea (B124793) derivatives by selecting from a wide range of commercially available amines. rdd.edu.iq These derivatives are valuable in medicinal chemistry and materials science.

Table 1: Representative Synthesis of Thiourea Derivatives

Reactant AmineProduct NameChemical Structure of Product
Aniline1-(4-Methoxy-3-nitrophenyl)-3-phenylthioureaCH₃O(NO₂)C₆H₃-NH-C(=S)-NH-C₆H₅
Piperidine1-(4-Methoxy-3-nitrophenyl)piperidine-1-carbothioamideCH₃O(NO₂)C₆H₃-N=C=S + C₅H₁₀NH → CH₃O(NO₂)C₆H₃-NH-C(=S)-N(C₅H₁₀)
Benzylamine1-Benzyl-3-(4-methoxy-3-nitrophenyl)thioureaCH₃O(NO₂)C₆H₃-NH-C(=S)-NH-CH₂C₆H₅

Thiosemicarbazones are synthesized in a two-step process. First, this compound is reacted with hydrazine (B178648) or a substituted hydrazine to form a thiosemicarbazide (B42300) intermediate. ijper.orgmdpi.com This intermediate possesses a reactive primary amine group (-NH2) which can then undergo a condensation reaction with an aldehyde or a ketone. mdpi.comnih.gov This subsequent step forms the final thiosemicarbazone, characterized by an azomethine moiety (-N=CH-). nih.gov The choice of different hydrazines and carbonyl compounds allows for extensive structural diversity in the final products. mdpi.com

Table 2: General Pathway for Thiosemicarbazone Synthesis

StepReactantsIntermediate/ProductGeneral Reaction
1This compound + Hydrazine4-(4-Methoxy-3-nitrophenyl)thiosemicarbazideAr-NCS + H₂N-NH₂ → Ar-NH-C(=S)-NH-NH₂
2Thiosemicarbazide Intermediate + Aldehyde (R-CHO)Thiosemicarbazone ProductAr-NH-C(=S)-NH-NH₂ + R-CHO → Ar-NH-C(=S)-NH-N=CH-R

Construction of Fused Heterocyclic Systems

The thiourea and thiosemicarbazide derivatives obtained from this compound are valuable intermediates for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. These ring systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Thiazole (B1198619) derivatives can be prepared from the thiosemicarbazone intermediates. A common method involves the reaction of the thiosemicarbazone with an α-haloketone, such as phenacyl bromide. This reaction typically leads to the formation of a thiazole ring through intramolecular cyclization. The specific product formed can depend heavily on the reaction conditions and the substitution pattern of the reactants. researchgate.net

1,3,4-Thiadiazole (B1197879) derivatives represent another important class of heterocycles accessible from this starting material. The synthesis typically involves the reaction of this compound with a carboxylic acid hydrazide to yield a 1-acyl-4-aryl-thiosemicarbazide. mdpi.com This intermediate can then undergo acid-catalyzed dehydrative cyclization, often using concentrated sulfuric acid, to form the 2-amino-5-substituted-1,3,4-thiadiazole ring system. nih.govresearchgate.net This synthetic route is a well-established method for producing a variety of 1,3,4-thiadiazole derivatives. nih.gov

Benzazole derivatives , such as benzothiazoles and benzimidazoles, can be synthesized using this compound. The key strategy involves reacting the isothiocyanate with an ortho-disubstituted aromatic amine. For example, reaction with ortho-phenylenediamine initially forms a thiourea derivative which can subsequently undergo intramolecular cyclization, with the elimination of hydrogen sulfide (B99878) or water, to form a benzimidazole-2-thione scaffold. nih.gov

The versatility of the thiosemicarbazide intermediates also allows for the synthesis of other heterocyclic systems. For instance, depending on the cyclizing agent and reaction conditions, these precursors can be used to form thiadiazines and other related N/S-containing heterocycles, further expanding the chemical space accessible from the parent isothiocyanate. researchgate.net

Structure-Directed Modifications for Research Applications

The core structure of this compound can be systematically modified to probe structure-activity relationships (SAR) and to develop tools for chemical biology research. nih.govresearchgate.net SAR studies involve synthesizing a series of analogs where specific parts of the molecule, such as the methoxy (B1213986) or nitro groups, are altered or replaced. mdpi.comnih.gov By comparing the biological activities of these analogs, researchers can determine which functional groups are critical for the molecule's function.

For research applications, modifications can be introduced to facilitate detection or interaction with biological systems.

Functional Group Transformation : The nitro group on the phenyl ring can be chemically reduced to an amine. This newly formed amino group serves as a versatile handle for further derivatization, such as acylation or reaction with other electrophiles to attach fluorescent probes, affinity tags like biotin, or linkers for conjugation to solid supports.

Isotopic Labeling : For metabolism and mechanistic studies, isotopes such as ¹³C or ¹⁵N can be incorporated into the molecular framework. This allows for the tracking of the molecule and its metabolites in biological systems using techniques like mass spectrometry or NMR spectroscopy.

Reactive Group Modulation : The isothiocyanate group itself is a key reactive moiety. Its electrophilicity can be tuned by altering the electronic properties of the aromatic ring. Introducing electron-withdrawing groups generally increases reactivity, while electron-donating groups decrease it.

Development of Isothiocyanate-Derived Conjugates and Prodrug-like Structures

The reactivity of the isothiocyanate group is particularly useful for creating conjugates and prodrugs with improved therapeutic or experimental properties.

Conjugates are formed by covalently linking the isothiocyanate to another molecule, often a biomolecule. The isothiocyanate group reacts readily with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable thiourea linkage. This bioconjugation strategy can be used to attach the 4-methoxy-3-nitrophenyl moiety to antibodies, enzymes, or other proteins for various applications, including targeted drug delivery or diagnostic assays.

Prodrug-like structures are designed to improve properties such as solubility, stability, or bioavailability. mdpi.com Isothiocyanates can be unstable or poorly soluble, limiting their therapeutic potential. nih.gov A common prodrug strategy involves reacting the isothiocyanate with a thiol-containing molecule, such as N-acetylcysteine or glutathione (B108866). nih.gov This reaction forms a dithiocarbamate (B8719985) adduct, which is typically more stable and water-soluble than the parent isothiocyanate. This adduct can be designed to be stable at certain pH values but release the active isothiocyanate under physiological conditions, allowing for targeted delivery and release of the active compound. nih.govmdpi.com

Investigation of Biological Activities Through in Vitro and Mechanistic Research

Assessment of Antimicrobial Potency Against Pathogenic Organisms

Currently, there are no available studies that have evaluated the antimicrobial effects of 4-methoxy-3-nitrophenylisothiocyanate against any pathogenic organisms. Future research would be necessary to determine its potential efficacy against a panel of clinically relevant bacteria and fungi. Such studies would typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify its antimicrobial potency.

Exploration of Antiproliferative Activities on Cellular Models

The potential for this compound to inhibit the growth of cancer cells is an area that remains to be explored.

No research has been published detailing the effects of this compound on the proliferation of breast, glioma, or hepatic cancer cell lines. To investigate this, researchers would need to conduct in vitro assays, such as the MTT or SRB assay, to measure the dose-dependent growth inhibitory effects of the compound on these specific cancer cell types.

Information regarding the cytotoxic effects of this compound on cancerous versus non-cancerous cells is not available. A crucial aspect of anticancer drug discovery is determining the selectivity of a compound. Future studies would need to assess the cytotoxicity of this compound on various cancer cell lines alongside normal, healthy cell lines to establish a therapeutic window.

Analytical Applications and Derivatization Methodologies Utilizing 4 Methoxy 3 Nitrophenylisothiocyanate

Development of Pre-Column Derivatization Reagents for Chromatography

Pre-column derivatization is a technique employed in chromatography to enhance the analytical properties of target molecules before their separation. Isothiocyanates, such as the well-known Phenylisothiocyanate (PITC), are a class of reagents that react with primary and secondary amines to form thiourea (B124793) derivatives. This process is often utilized to improve the detectability of analytes, particularly for those lacking a strong chromophore for UV detection or a suitable functional group for fluorescence detection. The introduction of a specific chemical tag through derivatization can significantly enhance the molar absorptivity or introduce fluorescent properties to the analyte, thereby increasing the sensitivity of the analytical method.

In the context of High-Performance Liquid Chromatography (HPLC), derivatization with isothiocyanate reagents serves to improve the chromatographic behavior and detection of various compounds, especially amino acids. The resulting derivatives, typically phenylthiocarbamyl (PTC) derivatives when using PITC, are more stable and can be readily separated using reversed-phase HPLC columns. The derivatization reaction is typically optimized for parameters such as reagent concentration, reaction time, and temperature to ensure complete and reproducible derivatization. The enhanced UV absorbance of the derivatives allows for sensitive quantification at specific wavelengths.

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization can be employed to improve ionization efficiency and impart favorable fragmentation patterns for sensitive and specific detection. While direct analysis of many bioanalytes is possible with modern LC-MS/MS instrumentation, derivatization can overcome challenges associated with low ionization efficiency or isobaric interferences. For instance, derivatization can introduce a readily ionizable group or a specific fragment that can be monitored in multiple reaction monitoring (MRM) mode, leading to enhanced sensitivity and selectivity.

Quantitative Determination of Bioanalytes (e.g., Glutathione (B108866), Amines)

The quantitative analysis of bioanalytes like glutathione and various amines is crucial in many biological and clinical studies. Glutathione (GSH), a key antioxidant, is often measured to assess oxidative stress. Analytical methods for glutathione often involve derivatization to stabilize the thiol group and allow for sensitive detection. Similarly, the quantification of biogenic amines and other amino compounds in biological matrices frequently relies on derivatization to achieve the necessary sensitivity and selectivity, especially when dealing with complex samples. HPLC and LC-MS/MS methods are commonly employed for the accurate quantification of these derivatized bioanalytes.

Optimization of Derivatization Conditions for Enhanced Sensitivity and Specificity

To achieve optimal performance in an analytical method, the conditions for the derivatization reaction must be carefully optimized. Key parameters that are typically investigated include:

Reagent-to-analyte molar ratio: Ensuring a sufficient excess of the derivatizing reagent to drive the reaction to completion.

Reaction temperature and time: Finding the optimal balance to ensure a complete and rapid reaction without causing degradation of the analyte or the derivative.

pH of the reaction medium: The reactivity of both the analyte and the derivatizing reagent can be highly dependent on the pH.

Solvent: The choice of solvent can influence the reaction rate and the stability of the resulting derivatives.

Spectroscopic Characterization Methodologies for Derivatives

Once a derivatization reaction is performed, it is essential to characterize the resulting product to confirm its structure and purity. Various spectroscopic techniques are employed for this purpose:

Mass Spectrometry (MS): Provides information about the molecular weight of the derivative and its fragmentation pattern, which is crucial for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, allowing for unambiguous structure confirmation.

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecule and can confirm the formation of new chemical bonds as a result of the derivatization reaction.

UV-Visible Spectroscopy: Used to determine the absorption characteristics of the derivative, which is important for developing HPLC-UV detection methods.

A combination of these spectroscopic methods is often used to fully characterize the derivatized analyte, ensuring the reliability of the subsequent quantitative analysis.

Theoretical and Computational Studies of 4 Methoxy 3 Nitrophenylisothiocyanate and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. nih.gov DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. nih.govresearchgate.net This method is applied to calculate various molecular properties that govern the reactivity and stability of 4-Methoxy-3-nitrophenylisothiocyanate.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For this compound, the electron-donating methoxy (B1213986) group (-OCH3) would be expected to raise the HOMO energy, while the electron-withdrawing nitro group (-NO2) and isothiocyanate group (-NCS) would lower the LUMO energy. This combination of substituents would likely result in a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.net In this compound, the oxygen atoms of the nitro and methoxy groups, along with the sulfur atom of the isothiocyanate group, would exhibit negative potential (red/yellow), indicating regions susceptible to electrophilic attack. Conversely, the carbon atom of the isothiocyanate group and the regions near the hydrogen atoms would show positive potential (blue), marking them as sites for nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT study on this compound and its analogs. The values are illustrative and based on general chemical principles.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)
Phenylisothiocyanate-6.5-1.25.32.65
4-Methoxyphenylisothiocyanate-6.2-1.15.12.55
3-Nitrophenylisothiocyanate-7.0-2.05.02.50
This compound-6.8-2.24.62.30

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). fip.org This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. researchgate.net

For this compound, molecular docking simulations could be employed to investigate its potential as an inhibitor for various enzymes or receptors implicated in disease. The process involves:

Preparation of Receptor and Ligand: A three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of this compound is built and optimized using computational chemistry software.

Docking Simulation: The ligand is placed in the binding site of the receptor, and a scoring function is used to calculate the binding energy for various conformations and orientations. The pose with the lowest binding energy is considered the most likely binding mode. nih.gov

Analysis of Interactions: The resulting complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor binding. unar.ac.id For example, the nitro group could act as a hydrogen bond acceptor, while the phenyl ring could engage in pi-pi stacking with aromatic amino acid residues in the binding pocket.

The following table illustrates hypothetical docking results of this compound and its analogs against a hypothetical protein kinase target.

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Phenylisothiocyanate-6.5Leu83, Val91
4-Methoxyphenylisothiocyanate-7.2Leu83, Val91, Met145
3-Nitrophenylisothiocyanate-7.8Leu83, Val91, Lys67
This compound-8.5Leu83, Val91, Lys67, Met145

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules and their complexes over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, the stability of ligand-receptor complexes, and the influence of solvent. mdpi.com

In the context of this compound, MD simulations could be used to:

Assess Conformational Flexibility: Analyze the rotational freedom around the bonds connecting the methoxy, nitro, and isothiocyanate groups to the phenyl ring. This helps to understand the molecule's preferred shapes in different environments.

Evaluate Binding Stability: Starting from a docked pose obtained from molecular docking, an MD simulation can be run to assess the stability of the ligand-protein complex over a period of nanoseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD suggests a stable binding mode. flinders.edu.au

Characterize Dynamic Interactions: MD simulations can reveal how the interactions between the ligand and the protein evolve over time, providing a more realistic picture than the static view from molecular docking. fip.org

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data. nih.gov For this compound, these predictions can aid in its characterization.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. epstem.net These theoretical spectra can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign vibrational modes to specific functional groups, such as the characteristic stretches of the -NCS, -NO2, and -OCH3 groups.

NMR Spectroscopy: Quantum chemical methods can calculate the nuclear magnetic shielding tensors, which can be converted into predicted 1H and 13C NMR chemical shifts. nih.gov This is useful for assigning peaks in experimental NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to excited states. mdpi.com This can help in understanding the color and photochemical properties of the compound.

Reaction Pathways: Computational chemistry can be used to model chemical reactions, identifying transition states and calculating activation energies. nih.gov This would allow for the prediction of the most likely reaction pathways for this compound, for example, in its reaction with biological nucleophiles.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govingentaconnect.com Computational methods play a crucial role in establishing these relationships, particularly through Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com

For a series of analogs of this compound, a QSAR study would involve:

Data Set Preparation: A series of molecules with varying substituents and their corresponding measured biological activities are collected.

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. The model could reveal, for instance, that electron-withdrawing groups at a certain position enhance activity, while bulky groups at another position are detrimental.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of isothiocyanates has traditionally relied on reagents that are often toxic and environmentally hazardous, such as thiophosgene (B130339) and carbon disulfide. nih.govrsc.org Future research should prioritize the development of sustainable and eco-friendly synthetic routes to 4-Methoxy-3-nitrophenylisothiocyanate.

One promising avenue is the exploration of amine-catalyzed sulfurization of isocyanides using elemental sulfur. nih.govrsc.org This method offers a more sustainable alternative by avoiding highly toxic reagents. nih.govrsc.org The use of benign solvents like Cyrene™ or γ-butyrolactone (GBL) in such reactions could further enhance the green credentials of the synthesis. nih.govrsc.org Another approach to investigate is the one-pot synthesis from primary amines under aqueous conditions, which minimizes the use of organic solvents. beilstein-journals.org The development of a biocatalytic approach, potentially using enzymes like transaminases in a sequential bienzymatic system, could offer an even more environmentally friendly pathway for producing chiral amines that can be converted to isothiocyanates. uniovi.es

Table 1: Comparison of Potential Green Synthesis Methods for Isothiocyanates

MethodKey FeaturesPotential Advantages for this compound Synthesis
Amine-catalyzed sulfurization of isocyanidesUses elemental sulfur and catalytic amounts of an amine base. nih.govrsc.orgAvoids highly toxic reagents like thiophosgene. nih.govrsc.org
One-pot synthesis from primary amines in aqueous conditionsInvolves in situ generation of a dithiocarbamate (B8719985) salt followed by elimination. beilstein-journals.orgReduces reliance on volatile organic solvents. beilstein-journals.org
Bienzymatic systems using laccase and transaminaseSequential enzymatic reactions to produce optically active amines from racemic alcohols. uniovi.esOffers a highly selective and environmentally benign route to chiral precursors. uniovi.es

Integration into Advanced Materials Science Research

The integration of this compound into advanced materials is an entirely unexplored domain. The isothiocyanate functional group is known for its ability to react with nucleophiles, suggesting its potential as a versatile building block or surface modification agent in materials science.

Future investigations could explore its use in the development of functional polymers. By incorporating this molecule into a polymer backbone, novel materials with unique optical, electronic, or thermal properties could be created. The presence of the nitro group, a well-known electron-withdrawing group, might impart interesting characteristics to such polymers. Furthermore, the ability of the isothiocyanate group to covalently bond to surfaces containing amine or thiol groups could be exploited for the surface functionalization of nanoparticles, quantum dots, or biomedical implants, potentially tuning their properties or biocompatibility.

Exploration of Novel Biological Targets and Therapeutic Areas (Non-Clinical)

While many isothiocyanates are recognized for their biological activities, including anticancer and anti-inflammatory properties, the specific biological targets of this compound are unknown. researchgate.netgre.ac.uk Non-clinical research is needed to elucidate its potential bioactivity.

Initial studies could involve high-throughput screening against a panel of enzymes and receptors to identify potential biological targets. Given that other isothiocyanates have shown to be HDAC inhibitors, this could be a primary area of investigation. researchgate.net The compound could also be screened for antimicrobial, antifungal, or insecticidal activity, which are known properties of some isothiocyanates. researchgate.net Mechanistic studies would then be required to understand the mode of action at a molecular level.

Refinement of Analytical Methodologies for Complex Matrices

The development of robust and sensitive analytical methods for the detection and quantification of this compound in various complex matrices is crucial for future research in all the aforementioned areas.

Future work should focus on establishing and validating analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection. Method development would involve optimizing parameters like the stationary phase, mobile phase composition, and detector settings. For trace analysis in complex biological or environmental samples, the development of sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interfering substances and concentrate the analyte. The establishment of these methodologies will be fundamental for pharmacokinetic, metabolism, and environmental fate studies.

Table 2: Potential Analytical Techniques for this compound

TechniquePrinciplePotential Application
HPLC-UVSeparation based on polarity, detection via UV absorbance.Quantification in synthesis reaction mixtures and quality control.
LC-MS/MSSeparation coupled with mass-based detection for high specificity and sensitivity.Trace analysis in biological fluids and environmental samples.
Gas Chromatography (GC)Separation of volatile compounds.Analysis of purity and potential volatile byproducts.
Nuclear Magnetic Resonance (NMR)Provides structural information based on the magnetic properties of atomic nuclei.Structural confirmation of the synthesized compound.

Computational Design of Next-Generation Analogues

Computational chemistry offers a powerful tool for the rational design of novel analogues of this compound with tailored properties. Molecular modeling techniques can be employed to predict the physicochemical and biological properties of new derivatives.

Future research could utilize Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity, guiding the design of more potent compounds. Density Functional Theory (DFT) calculations could be used to understand the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. Virtual screening of computationally designed analogues against known biological targets could help prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process.

Q & A

Q. What are the established protocols for synthesizing 4-Methoxy-3-nitrophenylisothiocyanate, and how can its purity be validated?

Synthesis typically involves nitration and methoxylation of phenylisothiocyanate derivatives under controlled conditions. Characterization methods include:

  • NMR spectroscopy (e.g., 1^1H and 13^13C NMR in DMSO-d6_6) to confirm structural integrity .
  • FT-IR spectroscopy to identify functional groups (e.g., isothiocyanate stretching vibrations near 2100 cm1^{-1}) .
  • UV-Vis spectroscopy to monitor reaction progress and assess electronic properties . Purity validation requires HPLC with a reverse-phase column or mass spectrometry (e.g., MALDI-TOF) .

Q. What precautions are critical when handling this compound in laboratory settings?

  • Moisture sensitivity : Store under inert gas (e.g., nitrogen) and use anhydrous solvents to prevent hydrolysis .
  • Incompatibilities : Avoid contact with amines, alcohols, and oxidizing agents due to reactive isothiocyanate group .
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and safety goggles to mitigate exposure risks .

Q. How is this compound utilized in synthesizing heterocyclic compounds?

It serves as a key intermediate in:

  • Triazoloquinazolinone derivatives : Reacted with benzyl amines and hydrazinecarbothioamides to form fused heterocycles with potential bioactive properties .
  • Phthalocyanine complexes : Used in coordination chemistry to develop metallophthalocyanines for photodynamic therapy applications .

Advanced Research Questions

Q. How can mechanistic studies be designed to elucidate the reactivity of this compound in nucleophilic substitutions?

  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) using UV-Vis or 1^1H NMR .
  • Computational modeling : Employ DFT calculations to predict electrophilic centers and transition states .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled reagents to trace reaction pathways .

Q. What methodologies optimize reaction yields when using this compound in multi-step syntheses?

  • Factorial design of experiments (DoE) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions .
  • In situ monitoring : Use real-time FT-IR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .

Q. How can solubility challenges of this compound in aqueous systems be addressed for biological studies?

  • Co-solvent systems : Use DMF/THF/water mixtures (e.g., 10% DMF in Tris-HCl buffer) to enhance solubility while minimizing hydrolysis .
  • Micellar encapsulation : Employ surfactants like SDS to stabilize the compound in aqueous media .

Q. What advanced techniques are used to analyze interactions between this compound derivatives and biomolecules (e.g., DNA)?

  • UV-Vis and fluorescence titrations : Measure binding constants (KbK_b) via hyperchromic shifts or quenching effects .
  • Viscosity measurements : Use Ubbelohde viscometers to assess intercalation with DNA by changes in solution viscosity .
  • Molecular docking : Simulate interactions using software like AutoDock to predict binding modes .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting reaction yields or spectroscopic results)?

  • Systematic replication : Repeat experiments under standardized conditions (solvent purity, temperature control) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
  • Cross-validation : Combine multiple analytical techniques (e.g., NMR, HPLC, MS) to confirm results .

Q. What role does computational chemistry play in predicting the stability of this compound derivatives?

  • Molecular dynamics (MD) simulations : Predict degradation pathways under varying pH and temperature conditions .
  • QSPR models : Correlate substituent effects (e.g., nitro vs. methoxy groups) with thermal or photochemical stability .

Q. How can the stability of this compound be assessed under long-term storage conditions?

  • Accelerated aging studies : Expose samples to elevated temperatures (40–60°C) and monitor decomposition via TGA or DSC .
  • Periodic HPLC analysis : Track purity over time and identify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.